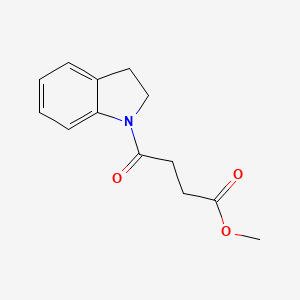

methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate

Description

Methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

methyl 4-(2,3-dihydroindol-1-yl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-13(16)7-6-12(15)14-9-8-10-4-2-3-5-11(10)14/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMVNVWATJUROX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)N1CCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate typically involves the reaction of 2,3-dihydro-1H-indole with a suitable ester derivative. One common method involves the use of methyl acetoacetate as a starting material. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to optimize reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol or amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of indole derivatives .

Scientific Research Applications

Methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

2,3-Dihydroindole: A precursor in the synthesis of various indole derivatives.

Methyl acetoacetate: Used in the esterification process to synthesize the compound.

Indole-3-carbinol: Known for its anticancer properties and used in similar research applications.

Uniqueness

Methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate is a synthetic compound belonging to the indole derivative class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C13H15NO3

- CAS Number : 314284-83-8

- Structure : The compound features an indole moiety linked to a ketone and an ester functional group, which are critical for its biological interactions.

Indole derivatives, including this compound, exhibit their biological effects through several mechanisms:

- Target Interaction : These compounds can bind to various receptors and enzymes, modulating their activity. For instance, they may inhibit enzymes involved in cancer cell proliferation or microbial growth .

- Biochemical Pathways : The compound affects multiple biochemical pathways, leading to various biological activities such as anti-inflammatory, anticancer, and antimicrobial effects .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. For example:

- Cell Lines Tested : Various cancer cell lines including HEPG2 (liver carcinoma) and others.

- IC50 Values : The cytotoxicity was assessed using the MTT assay, with IC50 values indicating the concentration required to reduce cell viability by 50%. Specific IC50 values for related indole derivatives suggest a strong correlation between structural modifications and cytotoxic potency .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains:

- Mechanism : It likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways.

- Tested Strains : Various strains of bacteria were tested to determine the minimum inhibitory concentration (MIC) values.

Table: Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | HEPG2 | 7.06 µM | |

| Antimicrobial | E. coli | 15 µg/mL | |

| Antiviral | HIV | 12 µg/mL |

Case Study: Antitumor Activity

A study evaluated the antitumor effects of this compound in a murine model. The results showed significant tumor reduction compared to control groups, supporting its potential as a therapeutic agent in cancer treatment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate, and how are intermediates purified?

- Methodological Answer : The compound is typically synthesized via a two-step process:

Ketone Formation : A Friedel-Crafts acylation reaction between 2,3-dihydro-1H-indole and a substituted oxobutanoic acid derivative, using Lewis acids (e.g., AlCl₃) as catalysts.

Esterification : The resulting 4-oxobutanoic acid intermediate is esterified with methanol under acidic conditions (e.g., H₂SO₄ or HCl gas).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (from ethanol/water) is used to isolate intermediates. Purity is confirmed via HPLC (>95%) and melting point analysis .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify key functional groups:

- δ 3.7–3.8 ppm (singlet, methyl ester protons).

- δ 7.1–7.4 ppm (multiplet, aromatic protons from indole).

- δ 2.8–3.2 ppm (triplet, methylene groups adjacent to the ketone).

- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O).

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns. X-ray crystallography (if crystals are obtainable) resolves stereoelectronic properties .

Q. What are the key reactivity patterns of the 4-oxobutanoate moiety in this compound?

- Methodological Answer : The 4-oxobutanoate group undergoes:

- Nucleophilic Attack : At the ketone carbonyl (e.g., Grignard reagents or hydrazines for hydrazone formation).

- Ester Hydrolysis : Under basic conditions (NaOH/EtOH) to yield carboxylic acid derivatives.

- Conjugate Addition : Thiols or amines add to the α,β-unsaturated ketone system in acidic media.

Reactivity is monitored via TLC and quantified using UV-Vis spectroscopy for kinetic studies .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound and its analogs?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., kinases or GPCRs). The indole moiety often engages in π-π stacking with aromatic residues.

- QSAR Models : Hammett constants and logP values correlate substituent effects (e.g., electron-withdrawing groups on the indole) with activity.

- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS). Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar 4-oxobutanoate derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (e.g., pH, temperature, cell lines) across studies.

- Dose-Response Curves : Re-evaluate EC₅₀/IC₅₀ values using standardized protocols (e.g., MTT assays for cytotoxicity).

- Structural Elucidation : Confirm stereochemistry via chiral HPLC or X-ray crystallography to rule out enantiomer-specific effects.

Contradictions often arise from impurities (>95% purity required) or solvent effects (DMSO vs. aqueous buffers) .

Q. How do substituent variations on the indole ring influence the pharmacological properties of this compound?

- Methodological Answer :

- Electron-Donating Groups (e.g., -OCH₃) : Increase electron density on the indole, enhancing binding to hydrophobic pockets but reducing metabolic stability.

- Halogen Substituents (e.g., -F, -Cl) : Improve bioavailability via enhanced membrane permeability (logP optimization).

- Bulkier Groups (e.g., -CF₃) : May sterically hinder target interactions but reduce off-target effects.

- Method : Synthesize analogs via Suzuki-Miyaura coupling, then profile using:

- ADMET : Microsomal stability assays (CYP450 metabolism).

- Pharmacokinetics : Plasma protein binding (ultrafiltration) and half-life (in vivo rodent studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.